Tri-P-tolylamine-D21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-P-tolylamine-D21 is a deuterium-labeled derivative of Tri-P-tolylamine. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical reactions. The deuterium labeling allows for detailed studies of reaction mechanisms and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri-P-tolylamine-D21 involves the deuteration of Tri-P-tolylamine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control to meet the standards required for research applications.
Chemical Reactions Analysis
Types of Reactions: Tri-P-tolylamine-D21 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tri-P-tolylamine-D21 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the production of stable isotopes for various applications, including environmental monitoring and quality control.
Mechanism of Action
The mechanism of action of Tri-P-tolylamine-D21 involves its incorporation into chemical reactions as a stable isotope. The deuterium atoms replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions.
Comparison with Similar Compounds
- Tri-P-tolylamine
- Tri-m-tolylamine
- Tri-o-tolylamine
Comparison: Tri-P-tolylamine-D21 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in research applications. Compared to its non-deuterated counterparts, this compound offers more precise insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H21N |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChI Key |
YXYUIABODWXVIK-QKOAGBKVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.